![molecular formula C11H8N2O B2745878 Phenyl(pyrimidin-5-yl)methanone CAS No. 92674-40-3](/img/structure/B2745878.png)
Phenyl(pyrimidin-5-yl)methanone
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Overview
Description
Phenyl(pyrimidin-5-yl)methanone, also known as PMP, is an organic compound with a molecular formula of C9H9NO. PMP is a colorless liquid at room temperature and has a boiling point of about 250°C. PMP is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis Applications
- Synthesis of Tetrazolo[1,5-a]pyrimidines : Phenyl(pyrimidin-5-yl)methanone derivatives are used in synthesizing tetrazolo[1,5-a]pyrimidines via three-component condensation, which is a method in organic chemistry for creating complex molecules (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
- Crystal Structure Analysis : These compounds have been structurally analyzed using single-crystal X-ray diffraction, providing insights into their molecular structure and potential applications in materials science (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Medical Imaging Research
- Parkinson's Disease Imaging : Specific this compound derivatives have been investigated as potential PET imaging agents for studying LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Pharmaceutical Research
- Anticancer Activity : Certain derivatives have shown promising anticancer properties. For instance, their application in inhibiting growth factor receptors like EGFR and FGFR, which are relevant in cancer treatment, has been explored (Bakr & Mehany, 2016).
- Antimicrobial and Antimycobacterial Properties : Research on this compound derivatives has demonstrated significant antimicrobial and antimycobacterial activities, indicating their potential for therapeutic use in infectious diseases (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Material Science and Chemistry
- Optical Property Exploration : The study of these compounds in various solvents has provided insights into their spectroscopic properties, which can be relevant in developing new materials with specific optical characteristics (Al-Ansari, 2016).
- Nonlinear Optical Analysis : Investigations into the nonlinear optical properties of this compound derivatives have shown potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
This compound belongs to the class of pyrimidines, which are known to play crucial roles in various biological processes
Mode of Action
Pyrimidines, in general, are key components of dna and rna and are involved in protein synthesis and cellular metabolism . They can interact with their targets, causing changes in cellular processes. The specific interactions of 5-benzoylpyrimidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidines, including 5-benzoylpyrimidine, are involved in several biochemical pathways. They are essential for the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules
Result of Action
It has been suggested that some pyrimidine derivatives have anti-proliferative activity against certain cancer cell lines . More research is needed to understand the specific effects of 5-benzoylpyrimidine.
properties
IUPAC Name |
phenyl(pyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-12-8-13-7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYYPQVGITYPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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